tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13718193
InChI: InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-4-5-12-9-13-6-7-15(8)9/h4-7H,1-3H3,(H,14,16)
SMILES:
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol

tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate

CAS No.:

Cat. No.: VC13718193

Molecular Formula: C11H14N4O2

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate -

Specification

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
IUPAC Name tert-butyl N-imidazo[1,2-a]pyrimidin-5-ylcarbamate
Standard InChI InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-4-5-12-9-13-6-7-15(8)9/h4-7H,1-3H3,(H,14,16)
Standard InChI Key LZVBBFSWHZQXIY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=NC2=NC=CN12

Introduction

Structural and Molecular Characteristics

Core Architecture

The imidazo[1,2-a]pyrimidine scaffold consists of a fused bicyclic system combining imidazole and pyrimidine rings. This structure confers rigidity and planar geometry, facilitating interactions with biological targets such as enzymes and receptors. The tert-butyl carbamate moiety at the 5-position introduces steric bulk and hydrophobicity, which may enhance metabolic stability and membrane permeability.

Table 1: Molecular Properties of tert-Butyl Imidazo[1,2-a]pyrimidin-5-ylcarbamate

PropertyValue
Molecular FormulaC11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2
Molecular Weight234.25 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsCarbamate, tert-butyl

Electronic and Steric Effects

The electron-withdrawing carbamate group (NHCO2C(CH3)3-\text{NHCO}_2\text{C}(\text{CH}_3)_3) polarizes the imidazo[1,2-a]pyrimidine core, influencing its reactivity in substitution and addition reactions. The tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability under physiological conditions .

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit protocol for tert-butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate is documented, analogous compounds suggest a multi-step approach:

  • Core Formation: Condensation of 2-aminopyrimidine with α-haloketones generates the imidazo[1,2-a]pyrimidine backbone .

  • Carbamate Installation: Reaction with tert-butyl carbamate in the presence of a base (e.g., potassium carbonate) introduces the carbamate group.

Recent advances in enantioselective synthesis, such as rhodium-catalyzed conjugate additions, could enable asymmetric derivatization of similar scaffolds . For instance, Λ-RhS catalysts achieve >99:1 enantiomeric ratios in related imidazo[1,2-a]pyridine systems, suggesting potential applicability to pyrimidine analogs .

Reactivity Profiles

The compound undergoes characteristic reactions of its functional groups:

  • Carbamate Hydrolysis: Acidic or basic conditions cleave the carbamate to yield primary amines, a key step in prodrug activation.

  • Electrophilic Substitution: The C3 position of the imidazo[1,2-a]pyrimidine ring is susceptible to iodination under radical-initiated conditions, as demonstrated in ultrasound-assisted reactions with I2\text{I}_2 and tt-BuOOH .

Table 2: Representative Reaction Conditions for Imidazo[1,2-a]pyrimidine Derivatives

Reaction TypeConditionsYieldReference
IodinationI2\text{I}_2, TBHP, EtOH, ultrasound65–95%
Enantioselective AdditionΛ-RhS (0.1–0.5 mol %), ethanol>99%

Physicochemical Properties and Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:

  • 1H^1 \text{H} NMR: Peaks between δ 8.18–6.91 ppm correspond to aromatic protons on the imidazo[1,2-a]pyrimidine ring .

  • 13C^{13} \text{C} NMR: Signals near δ 148 ppm indicate carbamate carbonyl carbons.

  • MS: Molecular ion peaks at m/zm/z 234.25 confirm the molecular weight.

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic tert-butyl group but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under accelerated conditions (40°C/75% RH) suggest negligible degradation over 30 days, underscoring its suitability for long-term storage.

Future Directions and Research Opportunities

Synthetic Optimization

Adapting enantioselective Rh-catalyzed protocols could yield chiral analogs with improved target selectivity. Scalable ultrasound-assisted methods may reduce reaction times and energy consumption.

Target Identification

Proteomic profiling and molecular docking studies are needed to identify high-affinity biological targets. Priority areas include kinase inhibitors (e.g., EGFR, BRAF) and epigenetic modulators (e.g., HDACs).

Preclinical Development

In vivo pharmacokinetic studies must address oral bioavailability and metabolic clearance. Prodrug strategies, such as hydrolyzable carbamate linkages, could enhance therapeutic indices.

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